7-chloro-N-(3,4-dichlorophenyl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
7-chloro-N-(3,4-dichlorophenyl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H14Cl3N3O and its molecular weight is 442.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.020245 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoline Derivatives in Antibacterial and DNA-Gyrase Inhibition Studies
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition, showing significant correlations between these activities. Such studies highlight the potential of quinoline compounds in developing new antibacterial agents (Domagala et al., 1988).
Synthesis and Antitubercular Evaluation
Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been synthesized and evaluated for their antitubercular activity. This research illustrates the versatile applicability of quinoline derivatives in addressing tuberculosis (Kantevari et al., 2011).
Anion Recognition and Sensing
Quinoline derivatives have been utilized in the development of dicationic pyridine-2,6-dicarboxamide receptors for anion recognition, showing strong binding in solutions. Such compounds could be used in the development of sensors for environmental or biological applications (Dorazco‐González et al., 2010).
Crystal Structure Analysis
Studies on the crystal structure, Hirshfeld surface analysis, and DFT studies of N-(chlorophenyl)quinolinecarboxamides provide insights into their electronic properties and interaction landscapes. Such analyses are crucial for understanding the molecular basis of the activity of these compounds and guiding the design of new derivatives with specific properties (Gallagher et al., 2022).
Properties
IUPAC Name |
7-chloro-N-(3,4-dichlorophenyl)-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O/c1-12-17(23)7-5-15-16(22(29)27-14-4-6-18(24)19(25)9-14)10-20(28-21(12)15)13-3-2-8-26-11-13/h2-11H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLSNRDHBGDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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